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molecular formula C8H8BrNO B3265271 2-Bromo-1-(6-methylpyridin-3-yl)ethanone CAS No. 40337-65-3

2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Cat. No. B3265271
M. Wt: 214.06 g/mol
InChI Key: UPWFYUIFTMKPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045466B2

Procedure details

To a chloroform (6.5 mL) solution of 1-(6-methylpyridin-3-yl)ethanone (0.43 g), under ice cooling in a nitrogen atmosphere, 2,6-lutidine (0.63 mL) and trimethylsilyl trifluoromethanesulfonate (0.69 mL) were added, and the resultant was stirred for 30 minutes. Then, N-bromosuccinimide (0.63 g) was added thereto, and the resultant was stirred at room temperature for 1 hour. Water was added to the reaction solution, and the resultant was stirred for 15 minutes, followed by extraction with chloroform. An organic layer was separated using a phase separator, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=90/10→70/30) to obtain the title compound (0.24 g) as a light brown solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.N1C(C)=CC=CC=1C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.[Br:31]N1C(=O)CCC1=O>O.C(Cl)(Cl)Cl>[Br:31][CH2:9][C:8]([C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.43 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C(C)=O
Name
Quantity
0.63 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0.69 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resultant was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resultant was stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resultant was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=90/10→70/30)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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